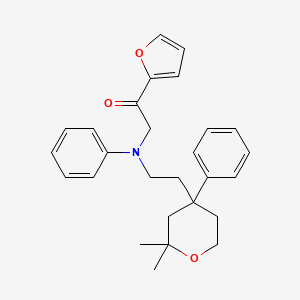
Nav1.8-IN-11
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nav1.8-IN-11 is a selective inhibitor of the voltage-gated sodium channel Nav1.8, which is encoded by the SCN10A gene. This channel is primarily expressed in peripheral sensory neurons and plays a crucial role in the transmission of pain signals. This compound has garnered significant attention for its potential as a non-opioid analgesic, offering a promising alternative for pain management without the risk of addiction associated with opioids .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Nav1.8-IN-11 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer. general synthetic strategies often involve:
Formation of the core structure: This step may include cyclization reactions or the formation of heterocyclic rings.
Functional group modifications: Introduction of specific functional groups that enhance the selectivity and potency of the compound.
Purification and isolation: Techniques such as chromatography are used to purify the final product
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing robust purification processes. The use of automated synthesis and high-throughput screening can further streamline production .
Análisis De Reacciones Químicas
Types of Reactions
Nav1.8-IN-11 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its pharmacological properties.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can affect the compound’s stability and activity.
Substitution: Replacement of specific functional groups with others to modify the compound’s characteristics
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific modifications made to this compound. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated analogs. Substitution reactions can result in a variety of functionalized compounds with different pharmacological profiles .
Aplicaciones Científicas De Investigación
Nav1.8-IN-11 has a wide range of scientific research applications, including:
Pain Management: As a selective inhibitor of Nav1.8, this compound is being investigated for its potential to treat various pain conditions, including neuropathic pain and inflammatory pain
Cardiac Electrophysiology: Research has shown that Nav1.8 may play a role in cardiac arrhythmias, making this compound a valuable tool for studying cardiac electrophysiology.
Neuroscience: This compound is used to explore the role of Nav1.8 in neuronal excitability and signal transmission, providing insights into the mechanisms underlying pain and other sensory processes
Drug Development: The compound serves as a lead molecule for developing new analgesics and other therapeutic agents targeting Nav1.8
Mecanismo De Acción
Nav1.8-IN-11 exerts its effects by selectively binding to the Nav1.8 sodium channel, inhibiting its activity. This inhibition prevents the influx of sodium ions into sensory neurons, thereby reducing neuronal excitability and the transmission of pain signals. The molecular targets and pathways involved include the modulation of voltage-gated sodium channels and the downstream signaling pathways that mediate pain perception .
Comparación Con Compuestos Similares
Nav1.8-IN-11 is unique in its high selectivity for the Nav1.8 channel compared to other sodium channel inhibitors. Similar compounds include:
VX-548: Another selective Nav1.8 inhibitor developed by Vertex Pharmaceuticals, which has shown promise in clinical trials for pain management
PF-06305591: A selective Nav1.8 blocker that has been tested in clinical trials for its analgesic properties.
This compound stands out due to its specific binding affinity and efficacy in preclinical models, making it a valuable tool for both research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C23H17ClF4N2O3 |
|---|---|
Peso molecular |
480.8 g/mol |
Nombre IUPAC |
3-chloro-6-[(7-fluoro-2,3-dihydro-1H-inden-4-yl)oxy]-2-methyl-N-(1-oxidopyridin-1-ium-3-yl)-4-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C23H17ClF4N2O3/c1-12-20(22(31)29-13-4-3-9-30(32)11-13)19(10-16(21(12)24)23(26,27)28)33-18-8-7-17(25)14-5-2-6-15(14)18/h3-4,7-11H,2,5-6H2,1H3,(H,29,31) |
Clave InChI |
WNFFFMLELVUUHY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC(=C1C(=O)NC2=C[N+](=CC=C2)[O-])OC3=C4CCCC4=C(C=C3)F)C(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[3-[5-(1-Methylpyrrolidin-2-yl)pyridin-2-yl]prop-2-enyl]cyclohexane-1-carboxylic acid](/img/structure/B12369761.png)
![dicopper;tetrasodium;3-oxido-4-[[2-oxido-4-[3-oxido-4-[(2-oxido-3,6-disulfonatonaphthalen-1-yl)diazenyl]phenyl]phenyl]diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12369782.png)



![disodium;4-hydroxy-5-[(4-methylphenyl)sulfonylamino]-3-phenyldiazenylnaphthalene-2,7-disulfonate](/img/structure/B12369800.png)




![[(2S,3R)-2-diethoxyphosphoryl-2-methyl-1-oxido-3,4-dihydropyrrol-1-ium-3-yl]methyl N-[3-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propyl]carbamate](/img/structure/B12369821.png)
![[(1R,2S,3R,3aR,5aR,5bR,7aR,9R,10R,11aS,13aS,13bR)-1,2-dihydroxy-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-9-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysen-10-yl] acetate](/img/structure/B12369822.png)
